4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that combines a thienopyridine moiety with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine typically involves the following steps:
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Formation of the Thienopyridine Moiety: : The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a pyridine derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired heterocyclic structure.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonate.
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Formation of the Pyrimidine Ring: : The final step involves the cyclization of the intermediate compound with a suitable pyrimidine precursor. This step may require the use of a base and specific reaction conditions to ensure the formation of the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
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Oxidation: : This compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents and desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with altered electronic properties.
Scientific Research Applications
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
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Medicinal Chemistry: : This compound is of interest for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
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Materials Science: : The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Chemical Biology: : This compound can be used as a probe or tool compound to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thienopyridine and pyrimidine moieties contribute to its overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A related compound with a similar thienopyridine core but lacking the trifluoromethyl and pyrimidine groups.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: A compound with a thieno core and pyrrole moiety, used in organic electronics.
2-Thioxopyrimidines: Compounds with a pyrimidine core and sulfur-containing functional groups, known for their diverse biological activities.
Uniqueness
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-6-(trifluoromethyl)pyrimidine is unique due to the combination of its thienopyridine and pyrimidine moieties, along with the presence of a trifluoromethyl group. This combination imparts distinct electronic properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[6-(trifluoromethyl)pyrimidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3S/c13-12(14,15)10-5-11(17-7-16-10)18-3-1-9-8(6-18)2-4-19-9/h2,4-5,7H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFJPBDVVZSKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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